5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyrano[2,3-f]chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple methoxy groups and a fused ring system, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process. One common synthetic route starts with the use of phloroglucinol as a starting material. The process involves regioselective reactions to introduce the methoxy groups and the fused ring system. Reaction conditions often include the use of solvents like anhydrous tetrahydrofuran (THF) and reagents such as dimethylformamide dimethyl acetal .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Cleavage: The pyrano[2,3-f]chromene ring system can be cleaved under acidic or basic conditions to yield smaller fragments
Scientific Research Applications
5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione has shown potential in various scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer properties against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular pathways.
Industrial Applications: Its potential use in the synthesis of other complex organic molecules makes it valuable in the pharmaceutical industry
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and disrupt cellular processes, leading to its anticancer effects. The compound’s methoxy groups and fused ring system play a crucial role in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds include other pyrano[2,3-f]chromene derivatives, such as:
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
These compounds share similar structural features but differ in their functional groups and biological activities. The presence of multiple methoxy groups and the specific arrangement of the fused ring system make 5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione unique in its class.
Properties
Molecular Formula |
C26H26O7 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione |
InChI |
InChI=1S/C26H26O7/c1-13-9-22-24(14-7-5-6-8-15(14)26(28)33-22)25-23(13)17(27)11-19(32-25)16-10-20(30-3)21(31-4)12-18(16)29-2/h9-10,12,19H,5-8,11H2,1-4H3 |
InChI Key |
BZIRHLYTQPREMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC(=C(C=C5OC)OC)OC |
Origin of Product |
United States |
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